molecular formula C9H19NO B11480521 1,2,2,5-Tetramethylpiperidin-3-ol

1,2,2,5-Tetramethylpiperidin-3-ol

Cat. No.: B11480521
M. Wt: 157.25 g/mol
InChI Key: INVCLHCIBAGWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: 1,2,2,5-Tetramethylpiperidin-3-ol can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substrates involved.

  • Scientific Research Applications

      Chemistry: Used as a reagent in organic synthesis, especially for selective oxidation reactions.

      Biology: Limited applications, but its stable radical nature makes it useful in certain studies.

      Industry: Mostly used in research and specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for 1,2,2,5-Tetramethylpiperidin-3-ol is context-dependent.
    • In oxidation reactions, it acts as a radical initiator, facilitating the transfer of oxygen atoms.
    • Further studies are needed to explore its specific molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its stability as a free radical sets it apart from other piperidine derivatives.

      Similar Compounds: While not identical, related compounds include (mentioned earlier) and other piperidine-based radicals.

    Remember that 1,2,2,5-Tetramethylpiperidin-3-ol’s applications are niche, but its role in selective oxidation reactions and its stable radical properties make it intriguing for researchers.

    Properties

    Molecular Formula

    C9H19NO

    Molecular Weight

    157.25 g/mol

    IUPAC Name

    1,2,2,5-tetramethylpiperidin-3-ol

    InChI

    InChI=1S/C9H19NO/c1-7-5-8(11)9(2,3)10(4)6-7/h7-8,11H,5-6H2,1-4H3

    InChI Key

    INVCLHCIBAGWDL-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC(C(N(C1)C)(C)C)O

    Origin of Product

    United States

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